

structure and chemical properties of 2-Chloro-4-hydroxybenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-hydroxybenzamide

Cat. No.: B1591874

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4-hydroxybenzamide** for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with **2-Chloro-4-hydroxybenzamide**. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.

Introduction and Strategic Importance

2-Chloro-4-hydroxybenzamide is a substituted aromatic amide belonging to the salicylamide family of compounds. Its strategic importance lies in its molecular architecture: a trifunctional scaffold featuring a phenolic hydroxyl group, a primary amide, and a halogenated benzene ring. This unique combination of functional groups makes it a highly versatile building block and a valuable intermediate in the synthesis of more complex molecules with potential therapeutic or agrochemical applications.^{[1][2]} Derivatives of the broader salicylanilide class, to which this compound is structurally related, are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antimycobacterial, and antifungal properties.^[3] Understanding the core characteristics of **2-Chloro-4-hydroxybenzamide** is therefore critical for leveraging its potential in discovery and development programs.

Core Physicochemical and Structural Properties

The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters govern solubility, reactivity, and handling requirements.

Molecular Structure

The structure consists of a benzene ring substituted at position 1 with a carboxamide group, at position 2 with a chlorine atom, and at position 4 with a hydroxyl group. The ortho-chloro and para-hydroxyl substituents significantly influence the electronic properties and reactivity of the aromatic ring and the other functional groups.

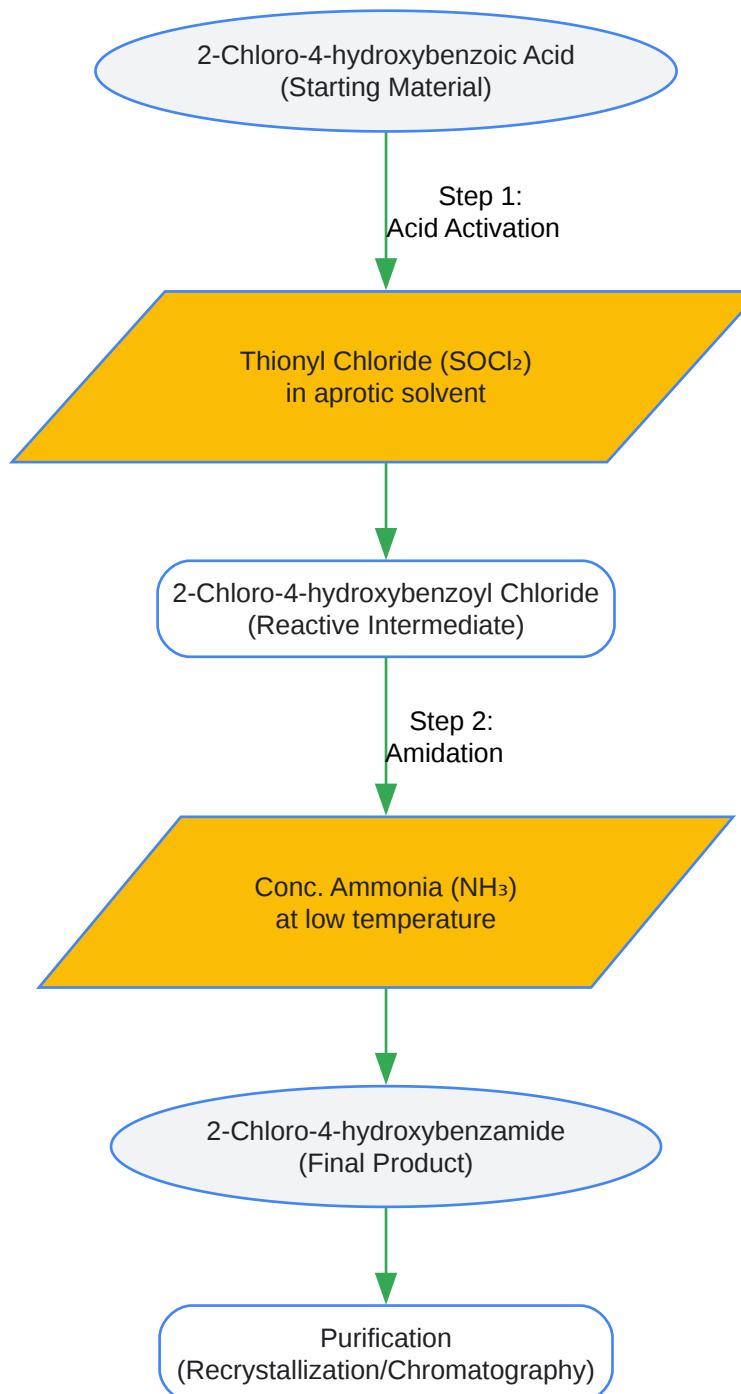
Caption: Chemical structure of **2-Chloro-4-hydroxybenzamide**.

Key Identifiers and Properties

A summary of the essential physicochemical data for **2-Chloro-4-hydroxybenzamide** is provided below. These values are critical for experimental design, including reaction setup and purification strategies.

Property	Value	Source(s)
IUPAC Name	2-Chloro-4-hydroxybenzamide	[4]
CAS Number	1046818-83-0	[4][5][6][7]
Molecular Formula	C ₇ H ₆ ClNO ₂	[4][6][7]
Molecular Weight	171.58 g/mol	[4][5][7]
Appearance	Light yellow to yellow solid	[6]
Boiling Point	320.5 ± 32.0 °C (Predicted)	[6]
Density	1.447 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	7.69 ± 0.18 (Predicted)	[6]
Solubility	Low solubility in water; soluble in polar organic solvents like DMSO and alcohols.	[8]
Storage	Sealed in a dry environment at room temperature.	[5][6]

Synthesis and Reactivity Profile


A robust understanding of a molecule's synthesis and reactivity is paramount for its effective utilization as a chemical intermediate.

Proposed Synthetic Pathway

While specific literature detailing the synthesis of **2-Chloro-4-hydroxybenzamide** is not abundant, a logical and established route can be proposed based on standard organic chemistry transformations for analogous compounds.^[9] The most direct approach involves the amidation of 2-chloro-4-hydroxybenzoic acid.

The workflow involves two primary stages:

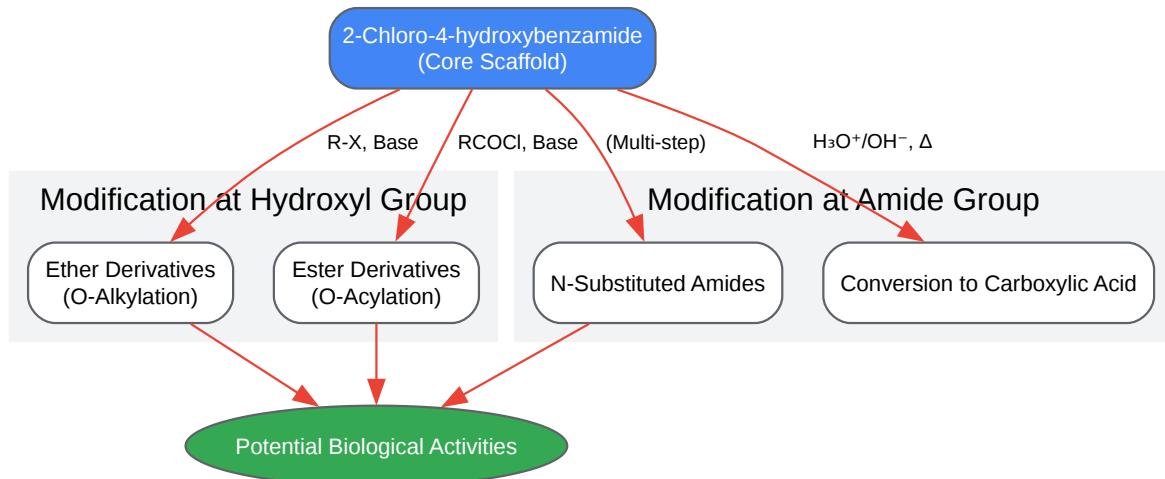
- Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, such as an acyl chloride, to facilitate nucleophilic attack by ammonia. Thionyl chloride (SOCl_2) is a common and effective reagent for this transformation.
- Amidation: The resulting acyl chloride is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia) to form the primary amide. This reaction is typically exothermic and requires careful temperature control.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2-Chloro-4-hydroxybenzamide**.

Reactivity Insights

The reactivity of **2-Chloro-4-hydroxybenzamide** is dictated by its three functional groups:


- Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions. This site is crucial for creating ether or ester derivatives.
- Primary Amide (-CONH₂): The amide bond is stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions with heating. The nitrogen can also participate in N-alkylation or condensation reactions, although this is less common than reactions at the phenolic site.
- Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The hydroxyl group is a strong activating group and is ortho-, para-directing, while the chloro and amide groups are deactivating. The positions ortho to the hydroxyl group (positions 3 and 5) are the most likely sites for further substitution.

Applications in Research and Development

The true value of **2-Chloro-4-hydroxybenzamide** is realized in its application as a scaffold for generating novel compounds with specific biological activities.

Scaffold for Drug Discovery

Salicylamide derivatives are a well-established class of biologically active compounds.^[3] **2-Chloro-4-hydroxybenzamide** serves as a key starting material for creating libraries of new chemical entities. By modifying the hydroxyl and amide functionalities, researchers can systematically explore the structure-activity relationship (SAR) to optimize for desired pharmacological properties. Research has shown that related chloro-hydroxybenzamide structures possess significant in vitro activity against various bacterial and mycobacterial strains, sometimes exceeding the potency of standard drugs.^[3]

[Click to download full resolution via product page](#)

Caption: Role as a versatile scaffold in medicinal chemistry.

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is a precursor in the synthesis of agricultural chemicals.^[1] Its structure can be incorporated into molecules designed as herbicides and fungicides, where the specific arrangement of substituents can confer selective toxicity to pests while maintaining safety for crops and the environment.

Analytical Characterization Protocol

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol: Purity Assessment by Reverse-Phase HPLC

- Objective: To determine the purity of a synthesized batch of **2-Chloro-4-hydroxybenzamide**.
- Instrumentation: HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).

- Mobile Phase:
 - Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
 - Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
- Methodology:
 - Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
 - Gradient Elution:
 - Start with a linear gradient from 5% B to 95% B over 10 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to 5% B over 1 minute.
 - Equilibrate at 5% B for 2 minutes before the next injection.
 - Flow Rate: 1.0 mL/min.
 - Detection: Monitor at a wavelength of 254 nm.
 - Injection Volume: 10 μ L.
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to that of a certified reference standard.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

- Hazard Identification: The compound may be harmful if swallowed (H302). As with many substituted phenols and benzamides, it should be handled with care to avoid skin and eye irritation.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.^[6] Proper storage ensures the long-term stability and purity of the compound.

Conclusion

2-Chloro-4-hydroxybenzamide is a chemical of significant interest due to its trifunctional nature, making it a valuable and versatile building block in synthetic chemistry. Its utility as a scaffold for developing novel pharmaceuticals and agrochemicals is well-supported by the known biological activities of the broader salicylamide class. The synthetic routes are accessible through standard organic methodologies, and its characterization can be robustly performed using techniques like HPLC. For research and development professionals, a thorough understanding of its properties, reactivity, and handling requirements is the foundation for unlocking its full potential in creating next-generation chemical innovations.

References

- PubChem. 2-Chloro-N-(4-hydroxyphenyl)benzamide.
- PubChem. N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide.
- CP Lab Safety. **2-Chloro-4-hydroxybenzamide**, 96% Purity, C7H6ClNO2, 10 grams.
- African Rock Art. **2-Chloro-4-hydroxybenzamide**.
- National Institutes of Health (NIH). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides.
- Solubility of Things. 2-chloro-4-nitrobenzamide.
- ResearchGate. 2-Hydroxy-benzamide derivatives synthesis.
- MySkinRecipes. **2-Chloro-4-hydroxybenzamide**.
- MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
- Google Patents. RU2465271C2 - 4-hydroxybenzamide drug derivatives.

- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- PubChem. 3-Chloro-4-hydroxybenzamide.
- PubChem. 5-(2-Chloroacetyl)-2-hydroxybenzamide.
- CAS Common Chemistry. 5-Chloro-2-hydroxybenzamide.
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloro-4-hydroxybenzamide [myskinrecipes.com]
- 2. 4-Chloro-2-hydroxybenzamide | 37893-37-1 | MBA89337 [biosynth.com]
- 3. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(aryl amino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1046818-83-0|2-Chloro-4-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 6. 1046818-83-0 CAS MSDS (2-CHLORO-4-HYDROXYBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [structure and chemical properties of 2-Chloro-4-hydroxybenzamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1591874#structure-and-chemical-properties-of-2-chloro-4-hydroxybenzamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com